molecular formula C12H14O3 B079711 4-(3,4-Dimethoxyphenyl)-3-buten-2-one CAS No. 15001-27-1

4-(3,4-Dimethoxyphenyl)-3-buten-2-one

Cat. No.: B079711
CAS No.: 15001-27-1
M. Wt: 206.24 g/mol
InChI Key: XUYBNDHXZMIALN-SNAWJCMRSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-buten-2-one is an organic compound characterized by the presence of a butenone group attached to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate alkyne or alkene under specific conditions. One common method is the Claisen-Schmidt condensation, where 3,4-dimethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally benign is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenyl)-3-buten-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butenone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens or nitrating agents can be used for substitution reactions on the aromatic ring.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

4-(3,4-Dimethoxyphenyl)-3-buten-2-one has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit significant anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs .
  • Antioxidant Properties : The compound has shown promise as an antioxidant, which can help in preventing oxidative stress-related diseases .
  • Anticancer Activity : Research highlights its potential in cancer therapy. For instance, chalcone derivatives have been noted for their ability to inhibit cancer cell proliferation .

Synthesis and Organic Chemistry

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Other Compounds : It is utilized in the synthesis of various bioactive molecules and natural products, including flavonoids and other polyphenolic compounds .
  • Chalcone Synthesis : As a chalcone derivative, it plays a crucial role in the synthesis of more complex aromatic compounds through methods like Claisen-Schmidt condensation .

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anticancer activity against various human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antioxidant Effects

Research conducted by Kuo et al. (2005) evaluated the antioxidant capacity of this compound and its derivatives. The findings suggested that these compounds could scavenge free radicals effectively, thus providing protective effects against oxidative damage .

Table 1: Biological Activities of this compound Derivatives

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in markers
AntioxidantHigh free radical scavenging
AnticancerInduction of apoptosis
AntibacterialEffective against multiple strains

Table 2: Synthesis Pathways Involving this compound

Reaction TypeProductsReference
Claisen-Schmidt CondensationChalcone derivatives
Enzymatic ReductionBenzalacetone
Michael AdditionVarious polyfunctional compounds

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of oxidative stress pathways or modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetonitrile: Another compound with a dimethoxyphenyl ring but different side chains.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 4-(3,4-Dimethoxyphenyl)-3-buten-2-one.

Uniqueness: this compound is unique due to its butenone group, which imparts distinct reactivity and potential biological activity compared to its analogues .

Biological Activity

4-(3,4-Dimethoxyphenyl)-3-buten-2-one, also known as DMPB, is an organic compound characterized by a butenone group attached to a dimethoxyphenyl ring. Its unique structure imparts significant biological activities, making it a subject of interest in various fields including medicinal chemistry, pharmacology, and biochemistry.

  • Molecular Formula : C₁₂H₁₄O₃
  • CAS Number : 60234-90-4

This compound is notable for its potential applications in organic synthesis and its diverse biological effects.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Research indicates that it enhances melanogenesis by increasing the expression of tyrosinase, an enzyme crucial for melanin production. This action is mediated through the activation of signaling pathways involving upstream stimulating factor-1 (USF1) and extracellular signal-regulated kinase (ERK) .

1. Melanogenesis Enhancement

A significant study demonstrated that DMPB promotes melanin synthesis in both B16F10 melanoma cells and human primary melanocytes. The compound was shown to activate ERK and p38 pathways while enhancing tyrosinase levels. In vivo studies indicated that DMPB induced hyperpigmentation in guinea pigs, suggesting its potential therapeutic use against hypopigmentation disorders .

2. Antioxidant Properties

The antioxidant activity of DMPB has been evaluated using various assays such as DPPH and FRAP methods. Its structural features contribute to its ability to scavenge free radicals effectively, highlighting its potential protective role against oxidative stress .

3. Antifungal Activity

DMPB has exhibited antifungal properties, particularly against wood-decay fungi. This activity suggests its potential application in preserving wood products and as a natural fungicide .

Case Studies

StudyFindings
Park et al. (2015)DMPB enhances melanogenesis through USF1-mediated tyrosinase expression in B16F10 cells .
Zhao et al. (2020)DMPB showed significant antioxidant activity, outperforming some derivatives in radical scavenging assays .
Lee et al. (2018)Demonstrated antifungal effects against various wood-decay fungi, indicating potential industrial applications .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of DMPB, it is useful to compare it with structurally similar compounds.

CompoundStructureBiological Activity
4-(3,4-Dimethoxyphenyl)-3-buten-2-olHydroxyl group instead of ketoneSimilar melanogenesis enhancement but lower potency .
3,4-DimethoxyphenethylamineAnalog with different functional groupsNeuroactive properties but lacks significant melanogenic activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(3,4-Dimethoxyphenyl)-3-buten-2-one, and how can reaction efficiency be optimized?

  • Methodological Answer : Claisen-Schmidt condensation is a common approach for α,β-unsaturated ketones. For this compound, optimize solvent polarity (e.g., ethanol or THF), base selection (e.g., NaOH or KOH), and stoichiometric ratios of 3,4-dimethoxybenzaldehyde and acetone derivatives. Monitor reaction progress via TLC and purify using column chromatography with silica gel (60–120 mesh). Post-synthetic validation via 1^1H NMR (aromatic protons at δ 6.7–7.2 ppm) and GC-MS (molecular ion peak at m/z 220) is critical .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • 1^1H/13^13C NMR : Confirm aromatic substitution patterns (e.g., methoxy groups at δ 3.8–3.9 ppm) and α,β-unsaturated carbonyl resonance (δ 7.5–8.0 ppm for vinyl protons).
  • IR Spectroscopy : Identify carbonyl stretching (~1680 cm1^{-1}) and conjugated C=C bonds (~1600 cm1^{-1}).
  • GC-MS : Use a non-polar column (e.g., HP-5MS) with temperature programming (60°C to 280°C at 5–10°C/min) for retention time alignment with NIST reference data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat), fume hoods for ventilation, and P95 respirators during prolonged exposure. Store in amber glass bottles at 4°C under inert atmosphere (N2_2) to prevent oxidation. Emergency procedures: For skin contact, wash with 10% sodium bicarbonate; for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use cell lines with consistent passage numbers and validate purity (>98% via HPLC).
  • Control Degradation : Monitor sample stability under assay conditions (e.g., 37°C, pH 7.4) using LC-MS to detect degradation products.
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare inter-study variability, accounting for batch effects .

Q. What experimental designs mitigate oxidative degradation during long-term stability studies?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 6 months, analyzing degradation kinetics via Arrhenius plots.
  • Stabilization Strategies : Add antioxidants (e.g., BHT at 0.01% w/v) or use amber vials with oxygen scavengers.
  • Analytical Monitoring : Quantify degradation products (e.g., quinone derivatives) using UPLC-PDA at 254 nm .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or NF-κB, focusing on methoxy group interactions with hydrophobic pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å). Validate predictions with SPR binding assays (KD < 10 μM threshold) .

Q. Data Analysis & Validation

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

  • Methodological Answer : Perform triplicate syntheses under identical conditions. Calculate % yield mean ± SD and apply Grubbs’ test to exclude outliers. Use a t-test (p < 0.05) to compare yields across catalyst systems (e.g., homogeneous vs. heterogeneous) .

Q. How can researchers optimize HPLC methods for quantifying trace impurities?

  • Methodological Answer :

  • Column : C18 (5 μm, 250 × 4.6 mm) with mobile phase gradient (acetonitrile:water 40:60 to 80:20 in 20 min).
  • Detection : UV at 280 nm for carbonyl chromophores. Validate LOD/LOQ (e.g., 0.1 μg/mL and 0.3 μg/mL via signal-to-noise ratio).
  • Forced Degradation : Expose to UV light (254 nm, 48 hr) and acidic/alkaline hydrolysis to identify impurity profiles .

Q. Experimental Design Limitations

Q. What are the limitations of using simplified models (e.g., single-pollutant systems) to predict environmental behavior?

  • Methodological Answer : Simplified models ignore matrix effects (e.g., organic matter interactions). Improve generalizability by spiking real wastewater samples and analyzing via hyphenated techniques (HSI-TOF-MS) to capture co-pollutant interactions. Include kinetic studies to assess photodegradation half-lives in natural sunlight .

Properties

IUPAC Name

(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYBNDHXZMIALN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60234-90-4, 15001-27-1
Record name Veratralacetone
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Record name 15001-27-1
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Record name 4-(3,4-dimethoxyphenyl)-3-buten-2-one
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Record name VERATRALACETONE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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